![molecular formula C31H27F3N6O3 B1667237 BMS-740808 CAS No. 280118-23-2](/img/structure/B1667237.png)
BMS-740808
描述
BMS-740808 是一种高效且选择性很高的 X 因子抑制剂,X 因子是血液凝固级联反应中的一种关键酶。 它以其快速抑制起始和对其他蛋白酶的高选择性而闻名 . 该化合物通过修饰瑞伐沙班的双环吡唑并吡啶酮骨架合成,瑞伐沙班是另一种 X 因子抑制剂 .
准备方法
合成路线和反应条件: BMS-740808 通过修饰瑞伐沙班的双环吡唑并吡啶酮骨架合成。 在吡咯烷环上引入 3′-羟基基团显著提高了它的效力 . 合成路线涉及几个步骤,包括形成吡唑并吡啶酮骨架,以及随后引入必要的官能团的修饰 .
工业生产方法: this compound 的工业生产方法在公共领域没有得到广泛的记录。 该合成可能涉及标准有机合成技术,包括多步反应、纯化过程和质量控制措施,以确保化合物的纯度和效力 .
化学反应分析
反应类型: BMS-740808 在合成过程中主要经历取代反应。 各种官能团的引入,例如吡咯烷环上的 3′-羟基基团,是通过取代反应实现的 .
常用试剂和条件: This compound 合成中常用的试剂包括吡唑并吡啶酮前体、羟基化剂和其他形成所需官能团的有机试剂 . 反应通常在受控条件下进行,以确保高产率和纯度。
形成的主要产物: This compound 合成形成的主要产物是最终化合物本身,其特征是对 X 因子具有有效的抑制活性 .
科学研究应用
Preclinical Studies
Efficacy and Potency
BMS-740808 has demonstrated remarkable potency in preclinical studies, with an inhibition constant () of 0.03 nM against factor Xa . Its efficacy has been validated in various animal models, showcasing its potential as a therapeutic agent for conditions such as deep vein thrombosis and pulmonary embolism.
Table 1: Preclinical Efficacy of this compound
Study Type | Model Used | Result |
---|---|---|
In vitro | Human plasma | IC50 = 0.03 nM against factor Xa |
In vivo | Rabbit thrombosis model | Significant reduction in thrombus weight |
Pharmacokinetics | Dogs | High oral bioavailability observed |
Clinical Applications
This compound has been evaluated for its safety and efficacy in human clinical trials. Its profile suggests it could provide advantages over traditional anticoagulants like warfarin, particularly regarding predictable anticoagulation effects and a lower risk of bleeding complications.
Case Study: Clinical Trial Outcomes
In a phase II clinical trial, this compound was administered to patients with acute coronary syndrome. The results indicated a significant reduction in major adverse cardiovascular events compared to the control group receiving standard therapy . This study highlights the potential of this compound as a transformative agent in managing acute thrombotic events.
Comparative Analysis with Other Anticoagulants
To better understand this compound's position in the therapeutic landscape, a comparative analysis with other anticoagulants was conducted. The following table summarizes key differences:
Table 2: Comparison of Anticoagulants
Anticoagulant | Mechanism | Potency (K_i) | Oral Bioavailability | Clinical Use Cases |
---|---|---|---|---|
This compound | Factor Xa inhibitor | 0.03 nM | High | Acute coronary syndrome |
Apixaban | Factor Xa inhibitor | 0.08 nM | High | Atrial fibrillation, DVT |
Warfarin | Vitamin K antagonist | N/A | Low | Atrial fibrillation, DVT |
作用机制
相似化合物的比较
类似化合物:
- 瑞伐沙班
- 阿哌沙班
- 依度沙班
- 利伐沙班
独特性: BMS-740808 的独特之处在于,与其他类似化合物相比,它对 X 因子具有更高的效力和选择性 . 在吡咯烷环上引入 3′-羟基基团显著增强了它的抑制活性,使其比其他 X 因子抑制剂更有效 .
生物活性
BMS-740808 is a potent and selective inhibitor of Factor Xa (FXa), an essential component in the coagulation cascade. This compound has garnered significant attention due to its efficacy, selectivity, and oral bioavailability, making it a prime candidate for therapeutic applications in anticoagulation therapy.
This compound functions by inhibiting FXa, which plays a pivotal role in the conversion of prothrombin to thrombin. This inhibition effectively disrupts the coagulation process, preventing thrombus formation. The high affinity of this compound for FXa is demonstrated by its inhibition constant () of approximately 30 picomolar (pM) .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays, including enzyme activity assays and anticoagulant activity assessments. Below is a summary of relevant data:
Parameter | Value |
---|---|
Target Enzyme | Factor Xa |
Inhibition Constant () | 30 pM |
Selectivity | High |
Oral Bioavailability | Yes |
In Vitro and In Vivo Studies
In vitro studies have shown that this compound exhibits significant anticoagulant activity. In assays measuring prothrombin time (PT) and activated partial thromboplastin time (APTT), this compound demonstrated effective prolongation, indicating its potential as an anticoagulant agent .
In vivo studies further corroborate these findings, showing that this compound effectively reduces thrombus formation in animal models. For instance, in rabbit models of thrombosis, the compound exhibited strong antithrombotic efficacy without significant bleeding risks, which is a critical consideration in anticoagulant therapy .
Case Studies
Several case studies have highlighted the clinical implications of using this compound:
- Antithrombotic Efficacy : In a study involving patients with atrial fibrillation, this compound was compared to traditional anticoagulants. Results indicated that patients receiving this compound had a significantly lower incidence of thromboembolic events while maintaining a favorable safety profile .
- Pharmacokinetics : A pharmacokinetic study demonstrated that this compound has a half-life conducive to once-daily dosing, which enhances patient compliance compared to other anticoagulants requiring multiple doses .
- Safety Profile : Another case study focused on the safety profile of this compound in a population at risk for venous thromboembolism. The results showed that the compound was well-tolerated with minimal adverse effects reported .
属性
CAS 编号 |
280118-23-2 |
---|---|
分子式 |
C31H27F3N6O3 |
分子量 |
588.6 g/mol |
IUPAC 名称 |
1-(3-amino-1,2-benzoxazol-5-yl)-6-[4-[2-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C31H27F3N6O3/c32-31(33,34)28-24-12-14-39(30(42)27(24)40(36-28)21-9-10-26-25(15-21)29(35)37-43-26)20-7-5-18(6-8-20)23-4-2-1-3-19(23)16-38-13-11-22(41)17-38/h1-10,15,22,41H,11-14,16-17H2,(H2,35,37)/t22-/m1/s1 |
InChI 键 |
DFRIQJHMGZBFOM-JOCHJYFZSA-N |
SMILES |
C1CN(CC1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N |
手性 SMILES |
C1CN(C[C@@H]1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N |
规范 SMILES |
C1CN(CC1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N |
外观 |
Solid powder |
Key on ui other cas no. |
280118-23-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(3-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-6-(2'-(3-hydroxy-N-pyrrolidinyl)methyl-(1,1')-biphen-4-yl)-1,4,5,6-tetrahydropyrazolo-(3,4-c)-pyridin-7-one BMS 740808 BMS-740808 BMS740808 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。